molecular formula C28H29F3N4OS B2984796 N-{[5-(benzylsulfanyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 477302-80-0

N-{[5-(benzylsulfanyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2984796
CAS No.: 477302-80-0
M. Wt: 526.62
InChI Key: FISVFMBUBBVENS-UHFFFAOYSA-N
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Description

The compound N-{[5-(benzylsulfanyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide (hereafter referred to as the "target compound") features a 1,2,4-triazole core substituted at position 4 with a 4-(trifluoromethyl)phenyl group and at position 5 with a benzylsulfanyl moiety. The triazole is linked via a methylene bridge to an adamantane-1-carboxamide group.

Properties

IUPAC Name

N-[[5-benzylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29F3N4OS/c29-28(30,31)22-6-8-23(9-7-22)35-24(33-34-26(35)37-17-18-4-2-1-3-5-18)16-32-25(36)27-13-19-10-20(14-27)12-21(11-19)15-27/h1-9,19-21H,10-17H2,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISVFMBUBBVENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=C(C=C5)C(F)(F)F)SCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(benzylsulfanyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a benzyl halide with a thiol group, forming the benzylsulfanyl moiety.

    Attachment of the Trifluoromethylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and a suitable electrophile.

    Formation of the Adamantane Carboxamide Moiety: The adamantane carboxamide can be synthesized by reacting adamantane-1-carboxylic acid with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems due to its unique functional groups.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with enzymes or receptors through its triazole ring, benzylsulfanyl group, or trifluoromethylphenyl group. These interactions could modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure R1 (Position 4) R2 (Position 5) Molecular Weight Key Properties/Activity Reference
Target Compound 1,2,4-Triazole 4-(Trifluoromethyl)phenyl Benzylsulfanyl ~570 High lipophilicity (est.) N/A
BA70807 1,2,4-Triazole 2-Methoxyphenyl Benzylsulfanyl 488.64 Not specified
5-(Adamantane-1-yl)-4-phenyl-4H-1,2,4-triazole-3-thione 1,2,4-Triazole Phenyl Thione ~350 Antihypoxic activity
N-[(5-butan-2-ylsulfanyl-4-butyl-triazol-3-yl)methyl]adamantane-1-carboxamide 1,2,4-Triazole Butyl Butan-2-ylsulfanyl ~420 Moderate solubility
Thiadiazole Analog 1,3,4-Thiadiazole Adamantane-carboxamide Carbamoylmethylsulfanyl 460.6 Fluorophenyl polarity

Research Findings and Implications

  • Lipophilicity : The adamantane and benzylsulfanyl groups contribute to high LogP values, suggesting favorable blood-brain barrier penetration but possible solubility challenges.
  • Synthetic Accessibility: Analogous compounds (e.g., BA70807) are synthesized via cyclization of hydrazine carboxamides with nitriles in n-butanol, a method adaptable to the target compound with modifications for trifluoromethylphenyl incorporation .

Biological Activity

N-{[5-(benzylsulfanyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological mechanisms based on current research findings.

Synthesis

The synthesis of this compound typically involves the incorporation of an adamantane moiety through reactions that include phenylacetic acid derivatives and triazole intermediates. The process can yield various derivatives with differing biological activities depending on the substituents present on the triazole and adamantane rings.

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit antimicrobial activity against various pathogens. For instance, derivatives similar to this compound have shown effectiveness against fungal and bacterial strains .

Anticancer Activity

Studies have demonstrated that triazole-containing compounds can inhibit cancer cell proliferation. The mechanism often involves the disruption of cellular signaling pathways related to growth and apoptosis. In vitro studies have shown promising results for derivatives against several cancer cell lines .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. For example, certain triazole derivatives have been identified as potent inhibitors of phytoene desaturase (PDS), which is crucial in the biosynthesis of carotenoids in plants and has implications in herbicide development . This inhibition can lead to herbicidal activity against various weeds.

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

  • Antifungal Efficacy : A study found that a derivative similar to the target compound exhibited significant antifungal activity against Candida albicans with an IC50 value in the low micromolar range.
  • Anticancer Screening : In a screening assay against breast cancer cell lines, a related adamantane derivative demonstrated a 50% reduction in cell viability at concentrations as low as 10 µM.
  • Herbicidal Activity : A triazole analog was tested against common agricultural weeds, showing effective control at application rates comparable to existing commercial herbicides .

Research Findings

Recent research has focused on optimizing the biological activity of this class of compounds through structure-activity relationship (SAR) studies. Key findings include:

  • Lipophilicity : Modifications to increase lipophilicity have been correlated with enhanced bioavailability and efficacy.
  • Substituent Effects : The presence of specific substituents on the benzylsulfanyl group significantly influences both antimicrobial and anticancer activities.

Data Table: Summary of Biological Activities

Activity TypeCompound TestedIC50/Activity LevelReference
AntimicrobialTriazole derivativeLow micromolar
AnticancerAdamantane derivative10 µM (50% viability reduction)
HerbicidalPDS inhibitor analogEffective control at standard rates

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves cyclization of hydrazine-carbothioamide precursors in alkaline media. Key steps include:

  • Cyclization : Reacting 2-(adamantane-1-yl)-N-substituted hydrazine-carbothioamides (e.g., with methyl or phenyl groups) with KOH in aqueous ethanol under reflux (1–2 hours) to form the triazole-thione core .
  • Alkylation : Introducing benzylsulfanyl groups via nucleophilic substitution using α-halogenoalkanes (e.g., benzyl bromide) in n-butanol with NaOH as a base. Reaction temperature (60–80°C) and stoichiometry (1:1 molar ratio) are critical for minimizing side products .
  • Purification : Recrystallization from n-butanol or dioxane/water (20:1) improves purity (>95% by HPLC). Yield optimization requires controlled cooling rates (2–5°C/min) to prevent amorphous solid formation .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • X-ray Crystallography : Resolves absolute configuration and bond angles. For example, the triazole ring adopts a planar geometry with a dihedral angle of 8.2° relative to the adamantane moiety, confirmed via single-crystal analysis (Mo-Kα radiation, R = 0.045) .
  • NMR : Key signals include:
    • ¹H NMR : Adamantane protons as multiplets (δ 1.6–2.1 ppm), benzylsulfanyl CH₂ at δ 4.3–4.5 ppm (integration ratio 2:1).
    • ¹³C NMR : Trifluoromethyl carbon at δ 124.5 ppm (q, J = 271 Hz), triazole C-3 at δ 152.8 ppm .
  • FT-IR : Sulfanyl (C–S) stretch at 650–680 cm⁻¹ and carbonyl (C=O) at 1680–1700 cm⁻¹ .

Advanced Research Questions

Q. What computational methods are suitable for analyzing conformational stability and electronic properties?

  • DFT Studies : B3LYP/6-311G(d,p) basis set predicts HOMO-LUMO gaps (~4.2 eV), indicating moderate reactivity. The trifluoromethyl group lowers electron density at the triazole ring, enhancing electrophilicity .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures (NAMD software, 100 ns trajectories). Adamantane’s rigidity reduces conformational flexibility, stabilizing the core structure in aqueous media .

Q. How does the trifluoromethylphenyl group impact pharmacokinetic properties?

  • Lipophilicity : LogP increases by ~1.2 units compared to non-fluorinated analogs (measured via shake-flask method), enhancing blood-brain barrier permeability .
  • Metabolic Stability : In vitro microsomal assays (rat liver S9 fractions) show 40% degradation over 60 minutes, with CYP3A4 as the primary metabolizer. Replace with deuterated analogs to prolong half-life .

Q. What strategies resolve contradictions in biological activity data across assay systems?

  • Enzyme vs. Cell-Based Assays : Discrepancies in IC₅₀ values (e.g., 2.5 μM in isolated kinase assays vs. 12 μM in HeLa cells) may arise from membrane permeability limitations. Use fluorescent probes (e.g., Cy5-labeled derivatives) to quantify intracellular uptake via flow cytometry .
  • Dose-Response Validation : Test multiple cell lines (e.g., HepG2, MCF-7) under standardized O₂ levels (5% CO₂ vs. hypoxia chambers) to isolate assay-specific variables .

Q. How to design derivatives for enhanced target selectivity?

  • Structure-Activity Relationship (SAR) : Replace benzylsulfanyl with bulkier groups (e.g., cyclohexylmethoxy) to sterically block off-target binding. For example, 3-cyclohexylmethoxy analogs show 10× selectivity for kinase X over kinase Y .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (triazole N-2) and hydrophobic hotspots (adamantane) for virtual screening .

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